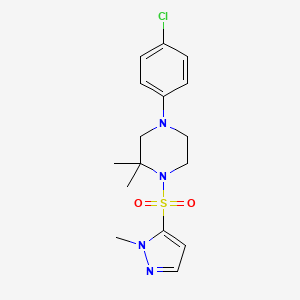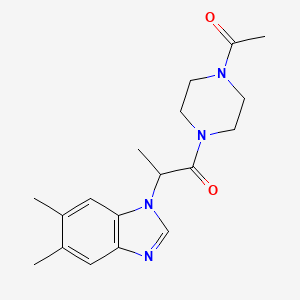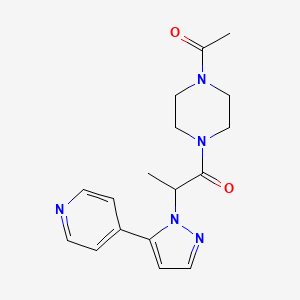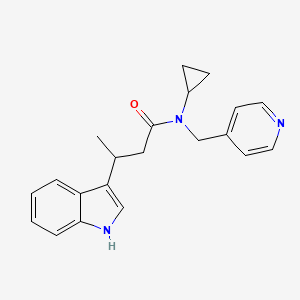![molecular formula C11H15N5O2S B6972762 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(5-propan-2-yl-1,3-thiazol-2-yl)urea](/img/structure/B6972762.png)
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(5-propan-2-yl-1,3-thiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(5-propan-2-yl-1,3-thiazol-2-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
The synthesis of 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(5-propan-2-yl-1,3-thiazol-2-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Thiazole Ring Synthesis: The thiazole ring is synthesized separately through a series of reactions involving thioamides and α-haloketones.
Coupling Reaction: The final step involves coupling the oxadiazole and thiazole rings through a urea linkage, often using reagents like carbodiimides to facilitate the formation of the urea bond.
Industrial production methods may involve optimization of these steps to enhance yield and purity, employing techniques such as high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(5-propan-2-yl-1,3-thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or thiazole rings, introducing different functional groups and altering the compound’s properties.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(5-propan-2-yl-1,3-thiazol-2-yl)urea has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide, leveraging its bioactive properties.
Materials Science: Its incorporation into polymers and other materials is investigated to enhance properties such as thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(5-propan-2-yl-1,3-thiazol-2-yl)urea involves interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or disrupt cellular processes in pathogens or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other urea derivatives with oxadiazole and thiazole rings. These compounds are compared based on their structural features, reactivity, and bioactivity. For instance:
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea: Differing by the substitution on the thiazole ring, this compound may exhibit different biological activities.
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(5-ethyl-1,3-thiazol-2-yl)urea: The ethyl substitution can alter the compound’s solubility and reactivity.
The uniqueness of 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(5-propan-2-yl-1,3-thiazol-2-yl)urea lies in its specific substitutions, which can significantly influence its chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(5-propan-2-yl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2S/c1-6(2)8-4-13-11(19-8)15-10(17)12-5-9-14-7(3)16-18-9/h4,6H,5H2,1-3H3,(H2,12,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKROMHNMFQMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)NC2=NC=C(S2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,6-dimethyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]benzamide](/img/structure/B6972683.png)

![N-[5-(2-methoxyethyl)-2-methylpyrazol-3-yl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B6972698.png)
![2-[1-(2,2-Difluoroethyl)pyrazol-4-yl]sulfonyl-1-methyl-1,3-dihydroisoindole](/img/structure/B6972699.png)
![3-(dimethylamino)-N-[4-(trifluoromethyl)oxan-4-yl]benzenesulfonamide](/img/structure/B6972702.png)
![1-[1-(2,2-Difluoroethyl)pyrazol-4-yl]sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine](/img/structure/B6972705.png)
![1-[4-[1-(Spiro[3.4]octan-3-ylamino)ethyl]phenyl]imidazolidin-2-one](/img/structure/B6972713.png)

![N-[(1S,2S)-2-hydroxycyclohexyl]-4-(2,2,2-trifluoroethoxy)benzenesulfonamide](/img/structure/B6972735.png)

![N-cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]-3-phenylbutanamide](/img/structure/B6972766.png)
![1-[4-[1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methylamino]ethyl]phenyl]imidazolidin-2-one](/img/structure/B6972767.png)

![N-[1-(3-chlorophenyl)-2-pyridin-3-ylethyl]-1-methylpiperidin-4-amine](/img/structure/B6972771.png)
